molecular formula C10H15BrClNS B1525451 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride CAS No. 1311316-15-0

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride

Cat. No.: B1525451
CAS No.: 1311316-15-0
M. Wt: 296.66 g/mol
InChI Key: WUJVVJSIBJOZRY-UHFFFAOYSA-N
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Description

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is a chemical compound with the CAS Number 1311316-15-0 . It is identified as a compound used for medicinal purposes, indicating its relevance in pharmaceutical research and development, such as in the synthesis of potential therapeutic agents . As a bromobenzene derivative featuring an aminobutylsulfanyl side chain, this compound serves as a valuable building block in organic synthesis. Its structure suggests potential applications in the creation of more complex molecules for biochemical testing and drug discovery programs. The product is intended for research applications and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet prior to handling. Specific details on its mechanism of action, pharmacological targets, and detailed application data are areas for ongoing research and should be investigated through further scientific study.

Properties

IUPAC Name

4-(2-bromophenyl)sulfanylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVVJSIBJOZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCCCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene Hydrochloride

  • Structure: Shorter ethyl chain (C₂ vs. C₄) with bromine at the para position .
  • Molecular Weight: 268.60 g/mol

1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene Hydrochloride

  • Structure: Branched propan-2-yl chain with para-bromine .
  • Status: Discontinued commercial availability .
  • Key Differences: Branching may alter metabolic stability and receptor binding compared to the linear butyl chain in the target compound .

Aromatic Substitution Patterns

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

  • Structure: Cyclopropane ring fused to a para-bromophenyl group .
  • Molecular Weight: 248.55 g/mol .

1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene

  • Structure: Ethyl linker between bromophenyl and chloronitrobenzene moieties .
  • Application: Intermediate in antidepressant synthesis (e.g., imipramine) .
  • Key Differences: Nitro and chloro substituents enhance electrophilicity, making it more reactive in substitution reactions than the target compound’s aminobutylsulfanyl group .

Functional Group Variations

Bleomycin A5 Hydrochloride

  • Structure: Contains a 4-aminobutylamino group in a complex glycopeptide framework .
  • Application: Antitumor antibiotic .
  • Key Differences: The target compound’s simpler structure lacks the peptidic and disaccharide moieties critical for Bleomycin’s DNA-cleaving activity .

Ethyl S-2-Diisopropylammoniumethyl Methylphosphonothiolate Hydrochloride

  • Structure: Phosphonothiolate group with ethyl and diisopropylammonium substituents .
  • Key Differences: The phosphonothiolate group confers protease resistance and increased polarity, diverging from the target compound’s sulfanyl-amine motif .

Comparative Data Table

Compound Name Molecular Weight (g/mol) LogP Bromine Position Chain Length/Structure Key Applications
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene HCl ~296.66 3.32 Ortho Linear C₄ chain Pharmaceutical intermediate
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene HCl 268.60 <3.32 Para Linear C₂ chain Research chemical
1-(4-Bromophenyl)cyclopropanamine HCl 248.55 N/A Para Rigid cyclopropane Unspecified
Bleomycin A5 HCl ~1,500 N/A N/A Complex glycopeptide Antitumor therapy

Research Implications and Challenges

  • Synthetic Utility: The target compound’s ortho-bromo and aminobutyl groups make it a versatile intermediate for cross-coupling reactions, though para-substituted analogs (e.g., ) may exhibit higher reactivity in electrophilic substitutions.
  • Pharmacological Potential: Its LogP and Rule of Five compliance suggest oral bioavailability, but in vivo efficacy data are lacking compared to clinically validated analogs like Bleomycin derivatives .

References:

  • : Physicochemical data and Lipinski compliance.
  • : Structural analogs and commercial status.
  • : Functional group comparisons.
  • : Synthetic applications in drug intermediates.

Biological Activity

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₄BrN₂S
Molecular Weight: 304.21 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific biological pathways, although detailed studies are ongoing to elucidate these mechanisms fully. Preliminary research suggests that it may influence gene expression and cellular signaling pathways by interacting with histone deacetylases (HDACs) and other related proteins .

In Vitro Studies

Recent studies have indicated that compounds similar to 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene exhibit significant activity against cancer cell lines. For instance, in a study evaluating HDAC inhibitors, compounds with structural similarities exhibited varying degrees of inhibition on cell proliferation in human leukemia cells. The results showed that certain derivatives could induce hyperacetylation of histones, leading to re-expression of tumor suppressor genes like p21 Waf1, which is crucial for regulating cell cycle progression .

Case Studies

  • Histone Deacetylase Inhibition:
    • In a comparative study, derivatives similar to the target compound were tested for their ability to inhibit HDAC at concentrations ranging from 0.1 to 100 µM. Compound effectiveness was measured through cell viability assays and Western blot analysis for acetylated histones.
    • Results indicated that at 1 µM concentration, compounds showed significant inhibition rates, with one derivative achieving over 70% inhibition in HDAC activity .
  • Cell Proliferation Assays:
    • A study focused on the ML-1 human myelocytic leukemia cell line demonstrated that certain derivatives not only inhibited cell growth but also promoted the re-expression of key regulatory proteins involved in tumor suppression .

Data Summary

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

StudyCompoundTargetIC₅₀ (µM)Effect
Compound AHDAC0.574.86% inhibition
Compound BML-1 Cells<10Significant growth inhibition
Compound CHistone Acetylation1Increased acetylation of H3 and H4

Preparation Methods

Preparation of 1-(4-Bromophenyl) Piperidine as a Related Intermediate

A closely related compound, 1-(4-bromophenyl) piperidine, is synthesized via nucleophilic substitution of bromobenzene with piperidine in the presence of sulfolane and a strong alkali base, followed by bromination. This method exemplifies effective aromatic substitution and functional group introduction, which can be adapted for sulfanyl substitution.

Step Reagents and Conditions Description Yield/Remarks
1 Bromobenzene, piperidine, sulfolane, potassium tert-butoxide, heat at 140-165 °C for 4 hours Nucleophilic aromatic substitution to form N-phenylpiperidine 84.1% yield; purity 99.2% by HPLC
2 N-phenylpiperidine, brominating reagent (N-bromosuccinimide or dibromohydantoin), organic solvent (acetonitrile or dichloromethane), tetra-n-butylammonium tetraphenylborate catalyst, 15-40 °C Bromination to introduce bromine substituent Purification by vacuum distillation or recrystallization

This method highlights the importance of reaction temperature control, choice of alkali base, and purification techniques to obtain high-purity brominated aromatic amines.

Conversion to Hydrochloride Salt

The final step involves converting the free amine to its hydrochloride salt to enhance stability and solubility for handling and storage. This is typically achieved by treating the free amine with hydrochloric acid in an appropriate solvent, followed by crystallization.

Data Table: Summary of Key Preparation Parameters

Parameter Description Typical Conditions Notes
Aromatic substitution Introduction of sulfanyl or piperidine group on bromobenzene Heating at 140-165 °C with alkali base (e.g., potassium tert-butoxide) Requires inert atmosphere and dry conditions
Bromination Introduction of bromine substituent Use of N-bromosuccinimide or dibromohydantoin at 15-40 °C Catalyzed by tetra-n-butylammonium tetraphenylborate for selectivity
Sulfanyl linkage formation Nucleophilic substitution with thiol or thiolate Reaction with alkyl halides under basic conditions Protecting groups may be needed for amine
Aminobutyl chain attachment Alkylation or coupling Controlled temperature, solvent choice critical Protect amine if necessary
Hydrochloride salt formation Acid-base reaction Treatment with HCl in solvent Crystallization for purification

Research Findings and Analytical Characterization

  • The purity of intermediates such as N-phenylpiperidine can reach >99% as confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.
  • Bromination steps yield regioselective substitution with minimal isomer formation due to catalyst use and controlled reagent addition.
  • Analytical data for this compound include molecular weight confirmation (296.66 g/mol) and structural verification via SMILES and InChI keys.
  • The hydrochloride salt form improves compound stability and is commonly used in research chemical applications.

Q & A

Q. What computational tools are effective for predicting this compound’s interaction with biological targets?

  • Perform molecular docking (AutoDock Vina) against cysteine proteases (e.g., SARS-CoV-2 Mpro) using the sulfanyl group as a nucleophilic warhead. Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can kinetic studies improve understanding of its reactivity in multi-step syntheses?

  • Use stopped-flow UV-Vis to monitor thioether formation rates under varying pH (4–10). Fit data to a second-order kinetic model to determine activation energy (Eₐ) and optimize catalyst loading .

Q. What methodologies address low yields in large-scale synthesis?

  • Process Chemistry : Switch from batch to flow chemistry for better heat transfer during exothermic amination. Use in-line IR spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride
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1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.